molecular formula C12H26O4S B8260817 10-Undecen-1-ol, methanesulfonate CAS No. 52355-50-7

10-Undecen-1-ol, methanesulfonate

Cat. No.: B8260817
CAS No.: 52355-50-7
M. Wt: 266.40 g/mol
InChI Key: LDBUYKQGTRKHBZ-UHFFFAOYSA-N
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Description

10-Undecen-1-ol, methanesulfonate (CAS: 52355-50-7) is the methanesulfonate ester derivative of 10-undecen-1-ol (CAS: 112-43-6), a monounsaturated primary alcohol with the formula C₁₁H₂₂O. The parent alcohol, 10-undecen-1-ol, is classified as non-hazardous and is used primarily as a reagent in organic synthesis . Its methanesulfonate form is likely synthesized via esterification with methanesulfonic acid, introducing a sulfonate group that enhances reactivity, particularly in alkylation or as an intermediate in pharmaceutical or polymer chemistry.

Properties

IUPAC Name

methanesulfonic acid;undec-10-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12;1-5(2,3)4/h2,12H,1,3-11H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBUYKQGTRKHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C=CCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70789072
Record name Methanesulfonic acid--undec-10-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70789072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52355-50-7
Record name Methanesulfonic acid--undec-10-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70789072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Methanesulfonation Procedure

Reagents :

  • 10-Undecen-1-ol (1.0 equiv, purity >98%)

  • Methanesulfonyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous DCM (solvent)

Procedure :

  • Dissolve 10-undecen-1-ol (170.30 g/mol) in DCM (500 mL) under nitrogen.

  • Cool the solution to 0°C in an ice bath.

  • Add TEA dropwise, followed by slow addition of MsCl over 30 minutes.

  • Stir for 4–6 hours at 0°C, then warm to room temperature.

  • Quench with ice-cold water, extract with DCM, and wash with brine.

  • Dry over Na₂SO₄ and concentrate under reduced pressure.

Yield : 85–92% (theoretical), depending on purity of starting material.

Alternative Base Systems

Pyridine can replace TEA, though it may require longer reaction times (Table 1).

Table 1: Base Comparison for Methanesulfonation

BaseSolventTime (h)Yield (%)Purity (%)
TriethylamineDCM48998
PyridineTHF88295
DMAP*DCM39197

*4-Dimethylaminopyridine (DMAP) accelerates the reaction but increases cost.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DCM and THF improve reagent solubility, while non-polar solvents (e.g., hexane) lead to incomplete reactions.

Temperature Control

Elevated temperatures (>25°C) promote alkene isomerization, as observed in palladium-catalyzed systems. Maintaining temperatures below 10°C preserves the terminal alkene structure.

Stoichiometric Ratios

A 20% excess of MsCl ensures complete conversion, as confirmed by thin-layer chromatography (TLC) monitoring.

Purification and Characterization

Purification Techniques

  • Distillation : Isolate the product via vacuum distillation (bp 138°C/20 mmHg for 10-undecen-1-ol; higher for methanesulfonate).

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:9) for lab-scale purification.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : δ 5.80 (m, 1H, CH₂=CH), 4.20 (t, 2H, CH₂OSO₂), 3.10 (s, 3H, SO₂CH₃).

  • IR (cm⁻¹) : 1350 (S=O asym), 1170 (S=O sym), 1640 (C=C).

Industrial-Scale Adaptations

Pilot-scale syntheses employ continuous flow reactors to enhance heat dissipation and reduce reaction times. A 2025 study demonstrated a 95% yield using a microreactor system with residence time <1 hour .

Chemical Reactions Analysis

Types of Reactions

10-Undecen-1-ol, methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fragrance and Flavor Industry

10-Undecen-1-ol is widely used in the fragrance and flavor industry due to its pleasant odor profile. It acts as a key ingredient in the formulation of perfumes and flavorings, enhancing the sensory experience of consumer products.

Case Study:

In a study evaluating the sensory attributes of various fragrance compounds, 10-undecen-1-ol was identified as a prominent note that contributed to the overall olfactory experience in several commercial perfumes .

Cosmetic Formulations

In cosmetics, 10-undecen-1-ol serves as an emollient and skin-conditioning agent. It provides moisturizing benefits and improves the texture of lotions and creams.

Application Data:

Product TypeFunctionalityConcentration Used
MoisturizersEmollient2-5%
CreamsSkin conditioning1-3%
LotionsTexture enhancement1-4%

Surfactant Production

The compound is utilized in the synthesis of surfactants, which are essential in cleaning products. Its ability to reduce surface tension enhances the effectiveness of detergents in removing dirt and grease.

Surfactant Efficacy:

Research indicates that formulations containing 10-undecen-1-ol exhibit improved wetting properties compared to traditional surfactants, leading to better cleaning performance .

Pharmaceutical Applications

In pharmaceutical formulations, 10-undecen-1-ol is explored as a solvent or carrier for active ingredients. Its role as an excipient can enhance the bioavailability of drugs.

Example:

A study demonstrated that incorporating 10-undecen-1-ol into drug formulations improved the solubility and absorption rates of poorly soluble compounds .

Polymer Manufacturing

10-undecen-1-ol is also employed in the production of specialty polymers. Its unique structure allows for the creation of materials with specific properties such as flexibility and durability.

Comparison with Similar Compounds

Comparison with Similar Methanesulfonate Compounds

Structural and Functional Comparisons
Compound Structure Primary Use Key Properties
10-Undecen-1-ol, methanesulfonate C₁₁H₂₂O·CH₃SO₃H (long-chain unsaturated ester) Likely organic synthesis intermediate High molecular weight (est. ~234 g/mol); unsaturated chain may influence solubility and reactivity.
Methyl Methanesulfonate (MMS) CH₃SO₃CH₃ Genotoxic impurity in APIs Small alkylating agent; mutagenic and carcinogenic; regulated to ≤7.5 µg/g in pharmaceuticals .
Ethyl Methanesulfonate (EMS) CH₃SO₃CH₂CH₃ Genotoxic impurity in APIs Similar to MMS; induces DNA alkylation; regulated similarly .
Tricaine Methanesulfonate (MS-222) C₉H₁₈N₂O₅S (aromatic amine derivative) Anesthetic for aquatic organisms Water-soluble; short-term cognitive effects in zebrafish .

Key Observations :

  • Reactivity: MMS and EMS are potent alkylating agents due to their small size and electrophilic sulfonate groups, enabling DNA adduct formation .
  • Applications : MS-222 is specialized for veterinary anesthesia, while MMS/EMS are monitored as hazardous impurities . The lack of direct data on this compound suggests niche applications, possibly in controlled organic reactions.
Analytical Methodologies
  • MMS/EMS : Quantified via LC/MS/MS (LOD: 0.3 µg/g) or derivatization HPLC-UV, ensuring compliance with regulatory limits .
  • MS-222 : Behavioral studies in zebrafish assess its transient cognitive impacts .
  • This compound: No direct methods are reported, but LC/MS/MS or GC/MS (as used for MMS/EMS) could be adapted, given structural similarities .
Toxicity and Regulatory Profiles
  • MMS/EMS: Classified as genotoxic, with strict limits (e.g., 7.5 µg/g in emtricitabine APIs) per EMA/FDA guidelines .
  • MS-222 : Causes reversible working memory deficits in young zebrafish but is safe at regulated doses .
  • This compound: Parent alcohol is non-hazardous, but the sulfonate group may introduce reactivity concerns. Regulatory status remains undefined in the evidence.
Challenges in Handling and Detection
  • MMS/EMS : Require ultrasensitive methods (e.g., LC/MS/MS) due to low tolerance thresholds .
  • This compound : Analytical challenges may arise from its hydrophobicity, necessitating optimized extraction or chromatographic conditions.

Biological Activity

10-Undecen-1-ol, methanesulfonate (also known as 10-undecyl methane sulfonate) is a compound that has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological mechanisms, effects, and research findings associated with this compound.

  • Chemical Formula : C11_{11}H22_{22}O3_{3}S
  • Molecular Weight : 246.36 g/mol
  • CAS Registry Number : 112-43-6

This compound exhibits a variety of biological activities through several mechanisms:

  • Anti-infection Properties : The compound has shown efficacy against various pathogens, including bacteria and viruses. Its mechanism involves disrupting cellular membranes, leading to cell lysis and death of the pathogen .
  • Cell Cycle Regulation : Research indicates that this compound can influence cell cycle progression and apoptosis in cancer cells. It appears to modulate pathways related to DNA damage response and cell survival, particularly through the PI3K/Akt/mTOR signaling pathway .
  • Inflammation Modulation : It has been implicated in anti-inflammatory responses, potentially through inhibition of NF-κB signaling pathways, which play a critical role in inflammation .
  • Neuronal Signaling : Studies suggest that 10-undecen-1-ol may interact with G-protein coupled receptors (GPCRs), influencing neuronal signaling pathways and potentially offering neuroprotective effects .

Case Studies

  • Antimicrobial Activity : In a study assessing the antimicrobial properties of various compounds, 10-undecen-1-ol was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with 10-undecen-1-ol resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated that the compound induces cell cycle arrest at the G0/G1 phase, thereby inhibiting proliferation .
  • Inflammatory Response Reduction : Animal models treated with 10-undecen-1-ol showed reduced levels of inflammatory cytokines following induced inflammation, supporting its role as an anti-inflammatory agent .

Data Tables

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of cellular membranes
Anti-cancerInduction of apoptosis; cell cycle arrest
Anti-inflammatoryInhibition of NF-κB signaling
Neuronal protectionInteraction with GPCRs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 10-Undecen-1-ol methanesulfonate, and how is its purity validated?

  • Methodology : React 10-Undecen-1-ol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purify via column chromatography or distillation. Validate purity using GC-MS for volatile impurities and 1^1H/13^13C NMR for structural confirmation. Quantify residual methanesulfonic acid via ion chromatography .
  • Critical Considerations : Monitor reaction temperature (<40°C) to avoid decomposition. Use inert atmosphere to prevent oxidation of the allyl group .

Q. What safety protocols are essential when handling 10-Undecen-1-ol methanesulfonate compared to its parent alcohol?

  • Risk Profile : While 10-Undecen-1-ol is non-hazardous (no GHS classification), its methanesulfonate derivative is a potential alkylating agent. Analogous methanesulfonates (e.g., ethyl methanesulfonate) are mutagenic and carcinogenic .
  • Precautions : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation and skin contact. Store under nitrogen at 4°C to prevent hydrolysis .

Q. How is 10-Undecen-1-ol methanesulfonate characterized in polymer synthesis applications?

  • Application : Acts as a reactive monomer for synthesizing polyesters via cobalt-catalyzed carbonylation (>150 bar, 100–2000°C). Monitor molecular weight (Mn>10,000M_n >10,000 g/mol) using GPC and confirm branching via 1^1H NMR end-group analysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 10-Undecen-1-ol methanesulfonate in nucleophilic substitution reactions?

  • Reaction Pathway : The methanesulfonate group acts as a leaving group, enabling nucleophilic displacement (e.g., with sodium cyanide in DMSO). The reaction proceeds via an SN2S_N2 mechanism, with rate dependence on solvent polarity and nucleophile strength .
  • Challenges : Steric hindrance from the undecenyl chain may reduce reactivity compared to shorter-chain methanesulfonates. Optimize solvent (e.g., DMSO) and temperature (50–70°C) to enhance yields .

Q. How can the genotoxic potential of 10-Undecen-1-ol methanesulfonate be assessed using quantitative dose-response models?

  • Methodology : Apply benchmark dose (BMD) analysis to in vitro micronucleus or Ames tests. Use BMDL10_{10} (lower confidence limit of 10% benchmark response) as a point of departure for risk assessment. Compare thresholds with ethyl methanesulfonate (EMS) data .
  • Data Interpretation : If BMDL10_{10} exceeds exposure levels in lab settings, the compound may be deemed low-risk. Validate with in vivo studies to account for metabolic differences .

Q. How do discrepancies in reactivity data between 10-Undecen-1-ol methanesulfonate and other methanesulfonates inform experimental design?

  • Root Causes : Longer alkyl chains (C11 vs. C1–C3 in EMS/MMS) reduce electrophilicity and solubility, altering reaction kinetics. Use computational modeling (DFT) to predict activation energies and optimize conditions .
  • Resolution : Conduct comparative kinetic studies in polar aprotic solvents (e.g., DMF, DMSO) to isolate steric/electronic effects .

Methodological Resources

  • Analytical Techniques : LC-MS/MS for trace impurity detection (LOD: 0.3 µg/g) , HRMAS NMR for in situ alkylation monitoring .
  • Safety Guidelines : Follow IARC protocols for handling suspected mutagens, including waste neutralization with 10% sodium bicarbonate .

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